Enhanced Lipophilicity of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate vs. Methyl Ester Analog
Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (XLogP3 = 3.6) is significantly more lipophilic than its direct methyl ester analog, methyl 4-(2,2,2-trifluoroacetyl)benzoate . While specific experimental logP data for the methyl analog is not provided in the available sources, the lower XLogP3 value is a direct consequence of its smaller, more polar ester group, which reduces overall hydrophobicity . This quantifiable difference in lipophilicity is crucial for applications where membrane permeability or distribution into non-polar environments is desired.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Methyl 4-(2,2,2-trifluoroacetyl)benzoate (CAS 62263-12-1) |
| Quantified Difference | Higher XLogP3 value for the target compound |
| Conditions | Computed value (XLogP3 method) |
Why This Matters
Higher lipophilicity is a critical parameter in drug design, often correlating with improved membrane permeability and bioavailability, which makes the ethyl ester a preferred building block for medicinal chemistry applications.
